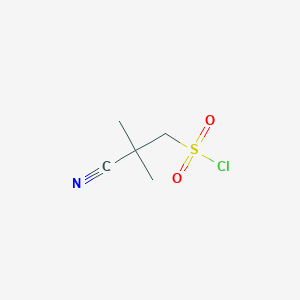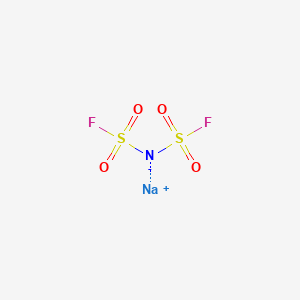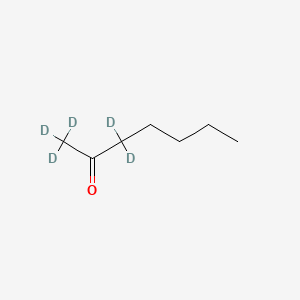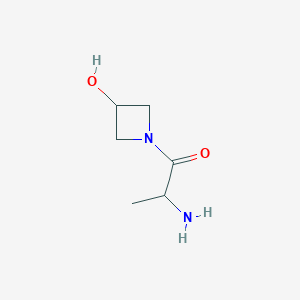
2-Cyano-2,2-dimethylethane-1-sulfonyl chloride
Overview
Description
“2-Cyano-2,2-dimethylethane-1-sulfonyl chloride” is a chemical compound with the CAS number 1432681-16-7 . It has a molecular weight of 181.64 and a molecular formula of C5H8ClNO2S .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The compound is stored at room temperature . The boiling point is not specified .Scientific Research Applications
Chemical Synthesis and Reactions
- Synthesis of Heterocyclic Compounds : 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride is used in the synthesis of various heterocyclic compounds. For example, 3-Cyanopyridine-2-sulfonyl chlorides were synthesized by oxidative chlorination, which are key intermediates in the production of N-substituted sulfonylamides (Dmitrieva et al., 2009).
- Reactions with Nucleophiles : 2-Cyanoindole derivatives, prepared using similar cyano compounds, react with various nucleophiles, demonstrating the versatility of these cyano compounds in synthetic chemistry (Lin & Fang, 1993).
Catalysis and Material Synthesis
- Catalytic Reactions : The compound finds application in catalytic processes. For instance, 1-ethenylcyclopropylsulfonates, which can be derived from similar cyano sulfonyl compounds, undergo palladium(0) catalyzed nucleophilic substitution, showcasing their potential in catalyzed synthetic transformations (Stolle et al., 1992).
- Material Synthesis : The synthesis of nitriles from primary amides or aldoximes, involving the use of similar cyano compounds, highlights their role in the preparation of materials with potential industrial applications (Ding et al., 2018).
Pharmaceutical and Biological Applications
- Antimicrobial Compound Synthesis : Cyanoacetamides, related to 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride, are used in the synthesis of heterocycles with sulfamoyl moiety, demonstrating significant antibacterial and antifungal activities, indicating their potential in pharmaceutical research (Darwish et al., 2014).
Industrial Applications
- Production of Detergents and Resins : Sulfonyl chlorides, closely related to 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride, are extensively used in the production of detergents, ion-exchange resins, and pharmaceuticals, showcasing the industrial significance of these compounds (Lezina et al., 2011).
properties
IUPAC Name |
2-cyano-2-methylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c1-5(2,3-7)4-10(6,8)9/h4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPCRGLDAAXZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2,2-dimethylethane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(9H-Fluorene-9-ylmethoxycarbonyl)(phosphonomethyl)amino]acetic acid](/img/structure/B1448112.png)
![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)


![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)



![4-[2-(Boc-amino)-2-propyl]benzonitrile](/img/structure/B1448127.png)



![2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1448133.png)
![5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B1448134.png)